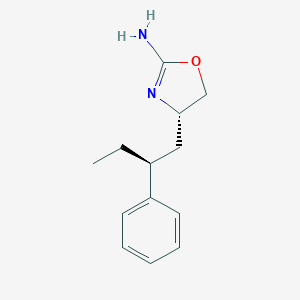

(S)-4-((S)-2-苯基丁基)-4,5-二氢恶唑-2-胺

描述

Synthesis Analysis

The synthesis of compounds similar to (S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine involves multi-step chemical reactions, including cycloaddition, nucleophilic substitution, and ring-closure mechanisms. For example, efficient synthesis methods for oxazoline derivatives often involve palladium-catalyzed oxidative carbonylation of prop-2-ynylamides, leading to the formation of oxazolines with chelating groups and bisoxazolines bearing an (alkoxycarbonyl)methylene chain at the 5 position (Bacchi et al., 2002). These synthetic routes highlight the versatility and adaptability of oxazoline synthesis under various reaction conditions.

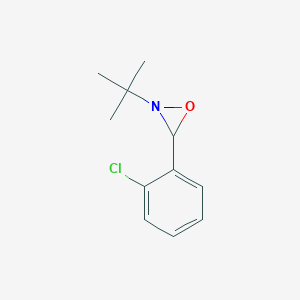

Molecular Structure Analysis

The molecular structure of oxazoline compounds is characterized by the presence of a 5-membered ring containing nitrogen and oxygen atoms, which significantly influences their chemical behavior and reactivity. X-ray crystallography is commonly used to determine the crystal structures, revealing details about molecular conformations and intermolecular interactions. For instance, studies on related oxazoline derivatives have shown that their molecular structures are stabilized by weak intermolecular hydrogen bonding interactions, forming dimers and displaying specific spatial arrangements in their crystal packing (Ahmed et al., 2016).

Chemical Reactions and Properties

Oxazoline derivatives participate in various chemical reactions, such as nucleophilic ring opening, which leads to the synthesis of novel heterocyclic scaffolds. These reactions are facilitated by the oxazoline ring's reactivity, particularly the electrophilic carbon atom adjacent to the oxygen atom, making it susceptible to attack by nucleophiles. This reactivity pattern enables the synthesis of diverse heterocycles with potential applications in medicinal chemistry and material science (Amareshwar et al., 2011).

科学研究应用

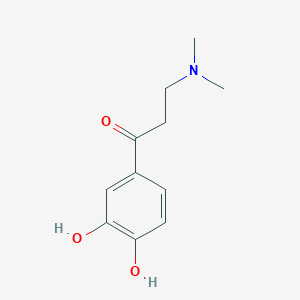

抗抑郁和抗焦虑剂: 一项研究合成了异恶唑啉衍生物,包括与所讨论化合物相似的化合物,评估了它们的抗抑郁和抗焦虑活性。它们表现出中等至显着的活性,与咪普拉明和地西泮等参考药物相当 (Kumar, 2013).

手性构件块: 蛋氨酸醇转化为与“(S)-4-((S)-2-苯基丁基)-4,5-二氢恶唑-2-胺”在结构上相似的化合物,可以作为进一步化学合成的新的手性构件块 (Dehmlow & Westerheide, 1992).

抗菌活性: 合成了具有与恶唑-2-胺结构片段相似的新的杂环化合物,并对各种细菌表现出良好的抗菌活性 (Mehta, 2016).

亲核杂芳取代: 一项研究探讨了相关化合物的亲核杂芳取代,重点关注溶剂对加成反应区域化学的影响 (Hauck & Giam, 1984).

抗抑郁和抗焦虑活性: 另一项研究合成了 1-{[3-(呋喃-2-基)-5-取代苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪的新衍生物,包括具有结构相似性的化合物,并评估了它们的抗抑郁和抗焦虑活性 (Kumar 等人, 2017).

缓蚀剂: 与所讨论化合物类似的恶唑衍生物已被研究为盐酸介质中低碳钢的缓蚀剂。这些化合物显着降低腐蚀速率 (Rahmani 等人, 2018).

电子结构分析: 一项研究调查了一元和二恶唑啉的电子结构,这可以提供对类似化合物的性质的见解 (Kovač 等人, 1999).

水解和氨解中的空间和电子效应: 本研究探讨了恶唑-5-酮的水解和氨解的动力学和机理,这些酮在结构上与所讨论的化合物相关。它提供了对这些反应的空间和电子效应的见解 (Sedlák 等人, 2005).

安全和危害

This involves studying the safety profile of the compound. It includes its toxicity, flammability, environmental impact, handling precautions, etc.

未来方向

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further research is needed, etc.

Please note that the availability of this information depends on the extent of research done on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific aspect of the compound you are interested in, please provide more details. I’ll do my best to provide the information you’re looking for.

属性

IUPAC Name |

(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKFUBXESWHSL-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-((S)-2-Phenyl-butyl)-4,5-dihydro-oxazol-2-ylamine | |

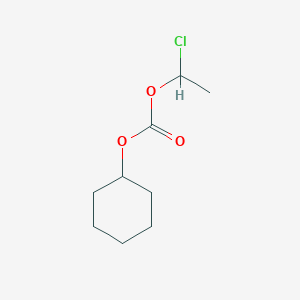

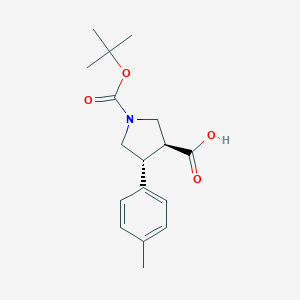

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)